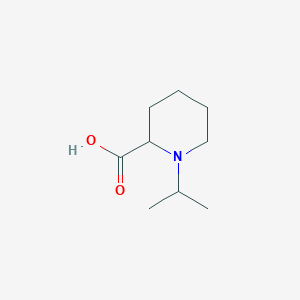

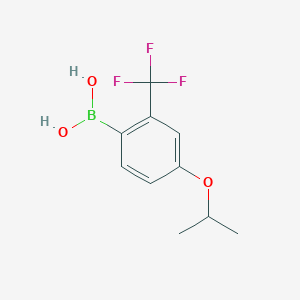

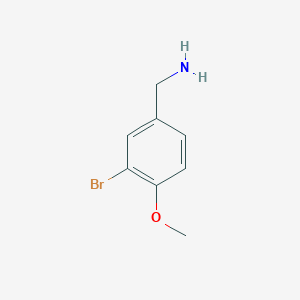

![molecular formula C8H5NO2S B1322150 Thieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1337880-68-8](/img/structure/B1322150.png)

Thieno[2,3-c]pyridine-3-carboxylic acid

Übersicht

Beschreibung

Thieno[2,3-c]pyridine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors . The process involved the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs .Molecular Structure Analysis

The molecular structure of Thieno[2,3-c]pyridine-3-carboxylic acid is characterized by a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis

The chemical reactions involving Thieno[2,3-c]pyridine-3-carboxylic acid are complex and can involve multiple steps . For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Wissenschaftliche Forschungsanwendungen

GRK2 Inhibitors

- Application Summary : Thieno[2,3-c]pyridine derivatives are used as ATP-mimetic kinase inhibitors. They are used in the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2), a protein that regulates cellular responses to hormones and neurotransmitters .

- Methods of Application : The synthesis of these inhibitors involves the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives. These serve as starting points for future drug discovery programs .

- Results or Outcomes : A hit compound bearing the thieno[2,3-c]pyridine moiety was identified. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics

- Application Summary : Thieno[3,2-c]pyridine derivatives are used as blood-platelet aggregation inhibiting agents and antithrombotics .

- Methods of Application : The preparation process of these derivatives involves the synthesis of new thieno[3,2-c]pyridine derivatives .

- Results or Outcomes : The new thieno[3,2-c]pyridine derivatives have been found to be effective as blood-platelet aggregation inhibiting agents and antithrombotics .

Organic Electronic Devices

- Application Summary : Thieno[3,2-c]pyridine derivatives have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

- Methods of Application : The application of these derivatives in organic electronic devices involves the process of vapor evaporation .

- Results or Outcomes : The limited solubility of these compounds in common organic solvents makes them suitable for use in organic electronic devices .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

thieno[2,3-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGLBRSUDBAIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-c]pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

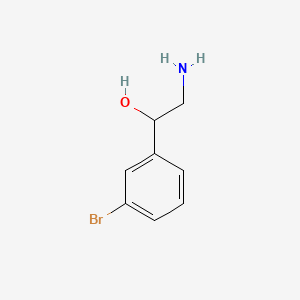

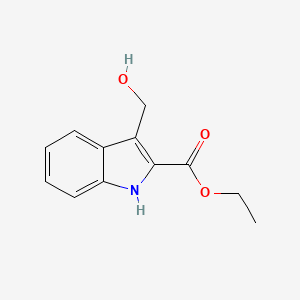

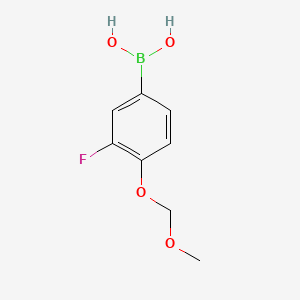

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)